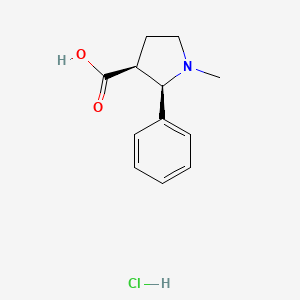

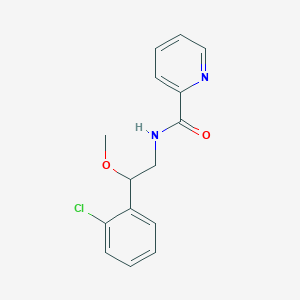

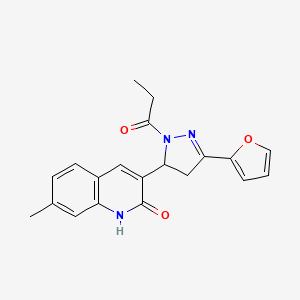

N-(2-(2-chlorophenyl)-2-methoxyethyl)picolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Radiosynthesis and Evaluation of PET Radioligands

Radiosynthesis techniques have developed PET radioligands for imaging metabotropic glutamate receptor subtype 4 (mGlu4) in the brain, representing a significant advancement in neuroimaging. One study synthesized 4-phthalimide derivatives of N-(3-chlorophenyl)-2-picolinamide, identifying a compound with improved binding affinity suitable for PET imaging of mGlu4. This compound, after being labeled with fluorine-18, demonstrated the ability to penetrate the brain quickly, highlighting its potential for future human studies despite its rapid washout in rodent models (Kil et al., 2014).

Coordination Chemistry and Catalysis

N-(aryl)picolinamide complexes of ruthenium exhibit unique coordination modes and have been studied for their potential in catalysis and molecular devices. These complexes display significant electrochemical properties and have been synthesized through reactions with ruthenium compounds in the presence of bases, leading to complexes with amide ligands coordinated as monoanionic bidentate N,N donors (Nag et al., 2007). Similarly, rhodium, iridium, and ruthenium half-sandwich picolinamide complexes have been prepared as anticancer agents, showing promising cytotoxicities against cancer cells. The influence of halides in the complexes significantly affects their IC50 values, suggesting a potential for further exploration in medical applications (Almodares et al., 2014).

Inhibitory Effects and Antioxidant Activity

Picolinamide, a derivative of picolinic acid, has been identified as a strong inhibitor of poly (ADP-ribose) synthetase, protecting against streptozotocin-induced depression of proinsulin synthesis and reduction of NAD content in pancreatic islets. This finding suggests its potential therapeutic application in preventing diabetes-induced pancreatic damage (Yamamoto & Okamoto, 1980). Additionally, derivatives of picolinic acid have shown significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents. Molecular docking simulations reveal their interactions with DNA, further highlighting the diverse applications of picolinic acid derivatives in medical research (Tamer et al., 2018).

Propiedades

IUPAC Name |

N-[2-(2-chlorophenyl)-2-methoxyethyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-20-14(11-6-2-3-7-12(11)16)10-18-15(19)13-8-4-5-9-17-13/h2-9,14H,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWKQUBAHATDTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=CC=N1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-chlorophenyl)-2-methoxyethyl)picolinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2486477.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide](/img/structure/B2486478.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2486481.png)

![N-(4-acetylphenyl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2486487.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2486489.png)

![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2486491.png)